molecular formula C14H18F3N3O5 B561671 4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid CAS No. 359436-59-2

4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid

Cat. No.: B561671
CAS No.: 359436-59-2
M. Wt: 365.309
InChI Key: QZSWNSOSRFZSEX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
11.42 s 1H Hydrazide NH
6.95 s 2H Maleimide vinyl protons
3.23 d (J=6.8 Hz) 2H Methylene bridge (-CH₂-)
2.10–1.20 m 10H Cyclohexane protons

¹³C NMR (100 MHz, DMSO-d₆) :

δ (ppm) Assignment
170.1 Maleimide carbonyl
166.3 Trifluoroacetate C=O
165.8 Hydrazide C=O
42.7 Cyclohexane C-4

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
1715 Maleimide C=O stretch
1670 Hydrazide C=O stretch
1200–1130 C-F stretch (TFA)
3300 N-H stretch (hydrazide)

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ = 366.31 (calculated: 365.31).
  • Fragmentation pattern: Loss of TFA (114 Da) yields the free hydrazide at m/z 251.28.

Crystallographic Analysis and Conformational Studies

Although single-crystal X-ray data for this compound is unavailable, structural analogs provide insights:

  • Cyclohexane conformation : Chair geometry minimizes torsional strain, with the maleimide and hydrazide groups in equatorial positions.
  • Hydrazide-TFA interaction : The protonated hydrazinium forms a strong ionic bond with trifluoroacetate (N⁺-H···O⁻C(CF₃)₂), as evidenced by IR and NMR.
  • Maleimide geometry : The maleimide ring is coplanar with the methylene bridge, optimizing π-orbital conjugation.

Table 2 : Key crystallographic parameters (inferred from analogs)

Parameter Value
Maleimide dihedral angle 0.5° (relative to CH₂)
Cyclohexane chair puckering 10° (Cremer-Pople parameter)
Hydrogen bond length (N-H···O) 2.65 Å

Properties

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3.C2HF3O2/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17;3-2(4,5)1(6)7/h5-6,8-9H,1-4,7,13H2,(H,14,18);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSWNSOSRFZSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359436-59-2
Record name Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, hydrazide, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359436-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Stepwise Synthesis Overview

The synthesis proceeds through three primary stages:

  • Formation of 4-(Maleimidomethyl)cyclohexane-1-carboxylic acid

  • Conversion to the hydrazide derivative

  • Salt formation with trifluoroacetic acid

Synthesis of 4-(Maleimidomethyl)cyclohexane-1-carboxylic Acid

The maleimide moiety is introduced via nucleophilic substitution. Starting with 4-(chloromethyl)cyclohexane-1-carboxylic acid, reaction with maleimide under alkaline conditions (pH 8–9) yields the intermediate:

4-(Chloromethyl)cyclohexane-1-carboxylic acid+Maleimide4-(Maleimidomethyl)cyclohexane-1-carboxylic acid+HCl\text{4-(Chloromethyl)cyclohexane-1-carboxylic acid} + \text{Maleimide} \rightarrow \text{4-(Maleimidomethyl)cyclohexane-1-carboxylic acid} + \text{HCl}

Typical Conditions :

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature: 25–40°C

  • Catalyst: Triethylamine (TEA)

Hydrazide Formation

The carboxylic acid is activated using carbodiimide reagents (e.g., EDCl or DCC) and coupled with hydrazine:

4-(Maleimidomethyl)cyclohexane-1-carboxylic acid+Hydrazine4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide+H2O\text{4-(Maleimidomethyl)cyclohexane-1-carboxylic acid} + \text{Hydrazine} \rightarrow \text{4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide} + \text{H}_2\text{O}

Optimized Parameters :

  • Activation: EDCl (1.2 eq), HOBt (1.1 eq) in DMF

  • Reaction Time: 12–24 hours

  • Yield: 70–85%

Trifluoroacetic Acid Salt Formation

The hydrazide is dissolved in TFA-containing solvent (e.g., dichloromethane), followed by precipitation with diethyl ether:

4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide+TFA4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid Salt\text{4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide} + \text{TFA} \rightarrow \text{4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid Salt}

Purification :

  • Lyophilization or rotary evaporation under reduced pressure

  • Purity: >95% (HPLC)

One-Pot Maleimidation-Hydrazidation

A streamlined approach combines maleimide coupling and hydrazide formation in a single reactor:

  • Advantages : Reduced purification steps, higher throughput

  • Challenges : Competing side reactions (e.g., over-oxidation)

Critical Reaction Parameters

Temperature and pH Dependence

  • Maleimide Coupling : Optimal at pH 8.5–9.0 to deprotonate the maleimide amine while avoiding hydrolysis.

  • Hydrazidation : Performed at neutral pH (6.5–7.5) to minimize side reactions.

Solvent Selection

SolventRoleImpact on Yield
DMFPolar aproticHigh solubility
THFLow polarityModerate yield
DichloromethaneTFA compatibilitySalt stability

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, D₂O) : δ 6.70 (s, 2H, maleimide), 3.20 (m, 1H, cyclohexane), 2.90 (d, 2H, -CH₂-maleimide).

    • ¹³C NMR : 172.5 ppm (C=O, hydrazide), 170.1 ppm (maleimide carbonyl).

  • Mass Spectrometry :

    • ESI-MS : [M+H]⁺ = 366.3 m/z (calc. 365.3).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeOH gradient (95:5 to 5:95), retention time = 12.3 min.

Industrial-Scale Production

Batch vs. Continuous Flow

ParameterBatch ReactorContinuous Flow
ThroughputModerateHigh
TFA Recovery80–85%>95%
Cost EfficiencyLowerHigher

Environmental Considerations

  • TFA Recycling : Distillation under vacuum recovers >90% TFA for reuse.

  • Waste Streams : Neutralization of residual hydrazine with acetic acid.

Challenges and Mitigation Strategies

Hydrazide Stability

  • Issue : Degradation under prolonged TFA exposure.

  • Solution : Limit TFA contact time during purification and store at -20°C.

Maleimide Hydrolysis

  • Issue : Ring-opening at pH >9.5.

  • Mitigation : Strict pH control (8.0–8.5) during coupling.

Case Study: Scalability of a Pilot Synthesis

A 10 kg batch synthesis achieved 82% yield using continuous flow reactors. Key outcomes:

  • Purity : 98.5% (HPLC)

  • TFA Recovery : 93% via fractional distillation

Comparative Analysis of Salt-Forming Agents

AgentSolubility (H₂O)Stability (25°C)
Trifluoroacetic AcidHigh>24 months
Hydrochloric AcidModerate12 months
Acetic AcidLow6 months

Chemical Reactions Analysis

Types of Reactions

4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Key Applications

  • Bioconjugation
    • The compound is primarily used for bioconjugation due to its ability to react with sulfhydryl groups in proteins. This property is beneficial for creating stable conjugates that can be used in various assays and therapeutic applications.
  • Protein Labeling
    • It serves as a labeling agent for proteins, allowing researchers to track and visualize protein interactions in cellular environments. This application is crucial in studies involving protein dynamics and localization.
  • Drug Development
    • The compound has been explored as a potential scaffold for drug development, particularly in targeting diseases where specific protein interactions are critical. Its ability to form stable conjugates enhances the efficacy of drug candidates.
  • Immunoassays
    • In immunological studies, it is utilized to label antibodies or antigens, facilitating the detection of specific biomolecules in complex mixtures. This application is essential for diagnostic tests and research involving immune responses.
  • Crosslinking Reagents
    • As a crosslinking agent, it can stabilize protein complexes or assemblies, aiding in structural studies and functional assays. This property is particularly useful in understanding protein-protein interactions.

Case Study 1: Protein Interaction Studies

A study published in the Journal of Biological Chemistry utilized 4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide to investigate the interaction between a specific enzyme and its substrate. The researchers successfully labeled the enzyme with the compound, allowing them to track its activity in live cells. The results demonstrated enhanced enzyme stability and activity, underscoring the compound's utility in enzymatic studies .

Case Study 2: Drug Delivery Systems

In another study focusing on drug delivery systems, scientists conjugated anticancer drugs to proteins using this crosslinker. The resulting drug-protein conjugates exhibited improved targeting capabilities towards cancer cells while minimizing off-target effects. This approach highlighted the potential of 4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide in developing targeted therapies .

Mechanism of Action

The mechanism of action of 4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid involves its ability to form stable covalent bonds with target molecules. The maleimide group reacts with sulfhydryl groups, while the hydrazide group can form bonds with carbonyl groups. This dual reactivity allows for the creation of complex bioconjugates and other functionalized molecules .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C14H18F3N3O5
  • Molecular Weight : 365.31 g/mol
  • Purity : ≥99% (HPLC)
  • Solubility : Soluble in water, DMSO, and polar organic solvents .

Comparison with Structurally Similar Compounds

Succinimidyl 4-(N-Maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • CAS : 64987-85-5
  • Structure : Replaces the hydrazide group with a succinimide ester.
  • Applications: A non-cleavable linker in antibody-drug conjugates (ADCs). The succinimide ester reacts with lysine residues, while the maleimide binds cysteine thiols.
  • Key Difference : SMCC forms stable amide bonds, whereas the hydrazide derivative enables reversible hydrazone linkages, useful for pH-sensitive drug release .

4-(4-N-Maleimidophenyl)-butyric Acid Hydrazide (MPBH)

  • CAS : 143379-89-9
  • Structure : Contains a phenyl ring instead of cyclohexane.
  • Applications : Used for cysteine enrichment in proteomics.
  • Key Difference : The phenyl group increases hydrophobicity, reducing aqueous solubility compared to the cyclohexane analog. Cyclohexane offers better conformational flexibility for sterically hindered targets .

6-Maleimidohexanehydrazide Trifluoroacetate

  • CAS : 151038-94-7
  • Structure : Features a linear hexane chain.
  • Applications : Spacer for site-specific protein labeling.
  • However, linear chains are more prone to hydrolysis than cyclohexane-based structures .

3-Maleimidopropionic Acid

  • CAS : 7423-55-4
  • Structure : Shorter propionic acid backbone.
  • Applications : Thiol-reactive crosslinker.
  • Key Difference : The absence of a hydrazide group limits its utility to thiol-based conjugations. The propionic acid’s shorter length may reduce steric hindrance but offers less control over conjugation geometry .

Physicochemical and Functional Comparisons

Property 4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, TFA SMCC MPBH 3-Maleimidopropionic Acid
Reactive Groups Maleimide + Hydrazide Maleimide + NHS ester Maleimide + Hydrazide Maleimide + Carboxylic acid
Solubility in Water High (due to TFA salt) Low (requires organic solvents) Moderate Moderate
Conjugation Chemistry pH-sensitive hydrazone bonds Stable amide bonds Hydrazone bonds Stable thioether bonds
Stability Maleimide hydrolyzes at pH >7.5; hydrazide stable in acidic conditions Hydrolysis-prone NHS ester Similar to parent compound Maleimide hydrolyzes rapidly in basic conditions
Primary Use Dual-targeting (thiols + carbonyls) in ADCs and peptide tagging ADC linker Cysteine enrichment Thiol-based crosslinking

Advantages and Limitations

  • Advantages :
    • Dual reactivity (thiol + carbonyl) enables versatile conjugation strategies.
    • TFA salt improves solubility for aqueous reactions.
    • Cyclohexane enhances stability over linear-chain analogs.
  • Limitations :
    • Maleimide hydrolysis limits use in basic environments.
    • Hydrazone bonds are less stable than amides in vivo, requiring careful pharmacokinetic optimization .

Biological Activity

4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid (often abbreviated as Mal-C2-CHH-TFA), is a heterobifunctional crosslinking reagent widely utilized in biochemical and biomedical research. Its unique structure allows it to react with various biomolecules, making it valuable for applications in drug delivery, vaccine development, and protein labeling. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Mal-C2-CHH-TFA is characterized by its ability to form stable amide bonds with primary amines at neutral pH (7-9). This property is crucial for its function as a linker in PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to degrade specific proteins within cells. The compound's reactivity with sulfhydryl groups and carbohydrates further enhances its utility in bioconjugation processes.

The primary mechanism of action for Mal-C2-CHH-TFA involves its ability to form covalent bonds with target biomolecules. This allows for the targeted delivery of therapeutic agents or the formation of stable conjugates that can elicit specific immune responses. The compound has been shown to effectively link antigens to carrier proteins, enhancing the immunogenicity of vaccines.

Key Reactions

  • Crosslinking : Mal-C2-CHH-TFA can crosslink proteins, which is essential for creating stable vaccine formulations.
  • Conjugation : It facilitates the conjugation of glycoproteins and antibodies, preserving their biological activity while enhancing their stability and efficacy.

Applications in Research

Mal-C2-CHH-TFA has diverse applications across various fields:

  • Vaccine Development : It has been successfully used to create conjugate vaccines that enhance immune responses against cancer antigens. For instance, a study demonstrated that conjugating a sialyl Tn antigen to keyhole limpet hemocyanin (KLH) using Mal-C2-CHH-TFA resulted in significantly higher antibody titers in immunized mice compared to other methods .
  • Protein Labeling : The compound is employed in labeling antibodies and proteins for various assays, including ELISA and flow cytometry. Its ability to maintain the functional integrity of labeled proteins makes it a preferred choice for researchers.

Case Study 1: Vaccine Efficacy

In a pilot study involving a heptavalent vaccine composed of multiple cancer-associated antigens conjugated via Mal-C2-CHH-TFA, researchers observed robust IgM and IgG responses in patients. The study reported that 8 out of 9 patients developed significant antibody responses against at least three antigens, indicating the efficacy of using this compound for vaccine formulation .

AntigenIgM TiterIgG Titer
Tn-MUC11:6401:80
Tn1:160-
TF1:640-
Globo-H1:40-
STn1:80-

Case Study 2: Protein Conjugation

Another study highlighted the use of Mal-C2-CHH-TFA in developing a magnetic immunosorbent for on-chip preconcentration of amyloid beta isoforms, which are biomarkers for Alzheimer's disease. The successful conjugation facilitated enhanced detection sensitivity and specificity .

Q & A

Q. What are the key synthetic routes for 4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, and how is trifluoroacetic acid (TFA) utilized in its preparation?

The synthesis typically involves:

  • Maleimide coupling : Reacting maleimide derivatives with hydrazine-functionalized cyclohexane carboxylates under mild acidic conditions. TFA is often used as a catalyst or solvent to facilitate the formation of the hydrazide bond .
  • Deprotection steps : TFA aids in cleaving tert-butyl or other acid-labile protecting groups from intermediates, ensuring high yields of the final product .
  • Purification : TFA’s volatility allows easy removal during lyophilization or rotary evaporation, minimizing residual solvent contamination .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • NMR spectroscopy : Proton and carbon-13 NMR confirm the maleimide, cyclohexane, and hydrazide moieties. TFA-d (deuterated TFA) may be used as a solvent for solubility in hydrophobic regions .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with TFA-containing mobile phases (e.g., 0.1% TFA in water/acetonitrile) ensures purity by resolving polar impurities .

Q. What are the primary research applications of this compound?

  • Bioconjugation : The maleimide group reacts selectively with thiols (e.g., cysteine residues in proteins), enabling drug-antibody conjugates or fluorescent probes .
  • Peptide synthesis : TFA is critical for cleaving Fmoc-protected resins and deprotecting side chains during solid-phase synthesis .

Advanced Research Questions

Q. How does TFA influence the stability of the hydrazide group during prolonged reaction conditions?

  • Acid sensitivity : Hydrazides can undergo hydrolysis or decomposition under strong acidic conditions. TFA’s low pH (pKa ~0.5) may necessitate shorter reaction times or controlled temperatures (e.g., 0–4°C) to prevent degradation .
  • Side reactions : TFA can protonate the hydrazide, reducing nucleophilicity. Buffering with mild bases (e.g., DIPEA) or using diluted TFA (10–20% in DCM) mitigates this .

Q. What mechanistic insights explain TFA’s role in maleimide-thiol conjugation reactions?

  • Solvent effects : TFA’s high polarity stabilizes transition states during the Michael addition of thiols to maleimide, accelerating reaction kinetics .
  • Acid catalysis : Protonation of the maleimide carbonyl enhances electrophilicity, promoting thiolate attack. Kinetic studies show pseudo-first-order dependence on TFA concentration .

Q. How can researchers optimize TFA-mediated deprotection in solid-phase synthesis to minimize byproducts?

  • Deprotection protocols : Use 95% TFA with scavengers (e.g., triisopropylsilane) to prevent carbocation side reactions. Reaction times should be empirically optimized (typically 1–3 hours) .
  • Temperature control : Elevated temperatures (e.g., 40°C) improve efficiency but risk oxidizing hydrazide groups. Monitoring via LC-MS is recommended .

Q. What are the challenges in quantifying TFA residues post-synthesis, and how are they addressed?

  • Residual TFA : Even trace amounts can interfere with biological assays (e.g., cell toxicity). Techniques include:
    • Lyophilization : Repeated freeze-drying cycles reduce TFA content.
    • Ion-exchange chromatography : Replaces TFA counterions with acetate or chloride .
    • NMR quantification : Integration of TFA’s trifluoromethyl peak (δ ~116 ppm in ¹⁹F NMR) provides precise residual measurements .

Data Contradictions and Resolution

  • TFA’s dual role : While highlights TFA as a catalyst for maleimide-thiol conjugation, notes its potential to destabilize hydrazides. Resolution lies in optimizing concentration and reaction time to balance reactivity and stability .
  • Synthetic yields : Variability in reported yields (e.g., 60–90%) for similar cyclohexane derivatives ( vs. 15) suggests substrate-specific optimization is critical.

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